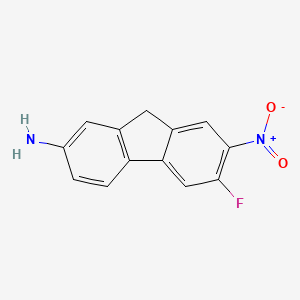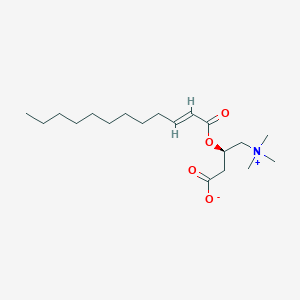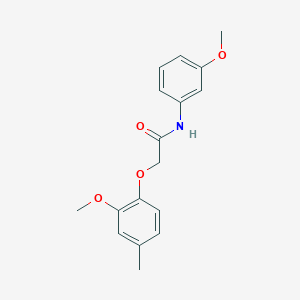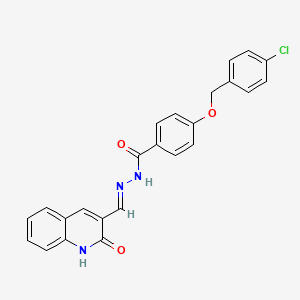![molecular formula C16H23ClN4O2 B11942067 2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)butan-1-ol hydrochloride hydrate CAS No. 882865-06-7](/img/structure/B11942067.png)
2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)butan-1-ol hydrochloride hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)butan-1-ol hydrochloride hydrate is a complex organic compound with the molecular formula C16H23ClN4O2.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)butan-1-ol hydrochloride hydrate typically involves multiple steps. One common method includes the Friedländer condensation, which involves the reaction of an anthranilic acid derivative with a ketone in the presence of a catalyst . Another approach is the multicomponent synthesis, which combines several reactants in a single reaction vessel to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of green chemistry and process optimization are often applied to improve yield and reduce waste in industrial settings.
化学反应分析
Types of Reactions
2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)butan-1-ol hydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce various alcohols or amines .
科学研究应用
2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)butan-1-ol hydrochloride hydrate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent sensor due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)butan-1-ol hydrochloride hydrate involves its interaction with specific molecular targets and pathways. This compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
(1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-(4-methanesulfonyl-phenyl)-amine hydrochloride: Another pyrazoloquinoline derivative with similar biological activities.
1H-Pyrazolo[3,4-b]quinolines: A broader class of compounds with diverse applications in chemistry and biology.
Uniqueness
2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)butan-1-ol hydrochloride hydrate stands out due to its specific structural features and unique combination of biological activities. Its potential as a fluorescent sensor and therapeutic agent makes it a valuable compound for further research and development .
属性
CAS 编号 |
882865-06-7 |
|---|---|
分子式 |
C16H23ClN4O2 |
分子量 |
338.83 g/mol |
IUPAC 名称 |
2-[(1,3-dimethylpyrazolo[3,4-b]quinolin-4-yl)amino]butan-1-ol;hydrate;hydrochloride |
InChI |
InChI=1S/C16H20N4O.ClH.H2O/c1-4-11(9-21)17-15-12-7-5-6-8-13(12)18-16-14(15)10(2)19-20(16)3;;/h5-8,11,21H,4,9H2,1-3H3,(H,17,18);1H;1H2 |
InChI 键 |
BEFGJYZXTNOPSN-UHFFFAOYSA-N |
规范 SMILES |
CCC(CO)NC1=C2C(=NN(C2=NC3=CC=CC=C31)C)C.O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)acetamide](/img/structure/B11942008.png)
![dibenzyl N-[(benzyloxy)carbonyl]alanylglutamate](/img/structure/B11942032.png)




![9-[(4-Benzylphenoxy)methyl]anthracene](/img/structure/B11942053.png)
![2-[(2,4-Dimethylanilino)methylene]malononitrile](/img/structure/B11942054.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11942058.png)

